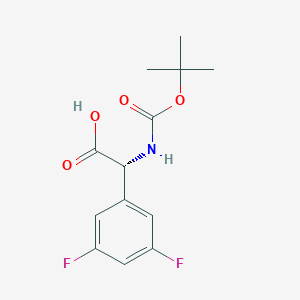

Boc-D-Phg(3,5-F2)-OH

Description

Significance of Unnatural Amino Acids as Chiral Building Blocks in Organic Synthesis

Unnatural amino acids are non-proteinogenic amino acids, meaning they are not one of the 20 canonical amino acids encoded by the genetic code. rsc.org These compounds, whether sourced from nature or created through chemical synthesis, serve as invaluable chiral building blocks in organic synthesis and medicinal chemistry. bioascent.comsymeres.com Their structural diversity and functional versatility are widely exploited to construct combinatorial libraries and to develop new drugs. rsc.orgsigmaaldrich.comqyaobio.com

The integration of UAAs into peptides or small molecules can profoundly modulate their properties. enamine.net They provide a source of chirality and dense functionality, with the amine and acid groups acting as convenient points for further chemical elaboration. bioascent.com This ability to introduce altered physicochemical and biological properties has made UAAs a critical tool in protein engineering and drug discovery, allowing for the design of molecules with enhanced stability and novel functions. rsc.orgqyaobio.com The synthesis of these complex molecules remains a challenge, driving continuous research into new and efficient methodologies. bioascent.com

Strategic Incorporation of Halogens, with a Focus on Fluorine, in Amino Acid Scaffolds for Modulated Properties

The introduction of halogen atoms, particularly fluorine, into amino acid structures is a key strategy for modulating their biological and physical properties. enamine.net Fluorine's unique characteristics—its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can significantly alter a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences. ontosight.aibeilstein-journals.orgbeilstein-journals.org

Fluorination can dramatically improve the thermal and proteolytic stability of peptides and proteins. rsc.orgiris-biotech.de For instance, replacing hydrogen atoms with fluorine can enhance resistance to enzymatic degradation, thereby increasing a peptide's half-life in the body. biosynth.comnih.gov Furthermore, the introduction of fluorine can influence non-covalent interactions, potentially leading to more potent binding with biological targets. rsc.org The effects of fluorination are complex and depend on the number of fluorine atoms and their position within the amino acid side chain, influencing properties like hydrophobicity in non-intuitive ways. rsc.orgrsc.orgmpg.de This strategic use of fluorine allows chemists to fine-tune the properties of amino acids for specific applications in drug design and materials science. enamine.netresearchgate.net

Table 1: Effects of Fluorine Incorporation in Amino Acid Scaffolds

| Property | Effect of Fluorination | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation. biosynth.comnih.gov | The strong carbon-fluorine bond can block metabolic pathways. beilstein-journals.org |

| Binding Affinity | Can be enhanced or altered. beilstein-journals.orgrsc.org | Fluorine's electronegativity can lead to new, favorable interactions with protein targets. rsc.org |

| Lipophilicity | Generally increased. ontosight.airesearchgate.net | The hydrophobic nature of fluorine can enhance permeability across biological membranes. beilstein-journals.org |

| Conformation | Can control and restrict side-chain and backbone conformations. nih.govmdpi.com | Stereoelectronic effects of fluorine can favor specific rotational states (rotamers). nih.gov |

| Acidity/Basicity | Can alter the pKa of nearby functional groups. beilstein-journals.orgiris-biotech.de | The strong electron-withdrawing nature of fluorine influences local electronic environments. iris-biotech.de |

Contextualizing Boc-D-Phg(3,5-F2)-OH within the Landscape of D-Amino Acid Chemistry and Peptidomimetics

The compound this compound exists at the intersection of several key areas in modern chemical research: the use of D-amino acids, the principles of peptidomimetics, and the application of fluorination.

D-amino acids, the enantiomers of the naturally occurring L-amino acids, are frequently incorporated into peptide-based drugs to enhance their stability. ptfarm.plresearchgate.net Peptides made from L-amino acids are often susceptible to rapid degradation by proteases in the body. nih.gov Since D-amino acids are not typically recognized by these enzymes, their inclusion can significantly increase the peptide's resistance to proteolysis and improve its pharmacokinetic profile. nih.govnih.govmdpi.com

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as better stability and oral bioavailability. sigmaaldrich.comdiva-portal.orgsigmaaldrich.com The incorporation of unnatural amino acids, including D-isomers and fluorinated derivatives, is a cornerstone of peptidomimetic design. ptfarm.plnih.govmdpi.com

This compound is a protected D-amino acid derivative specifically designed for use in peptide synthesis. myskinrecipes.com

The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the amine function of the amino acid. organic-chemistry.org It prevents unwanted reactions during the step-by-step assembly of a peptide chain and can be removed under specific acidic conditions. organic-chemistry.org

The "D-Phg" portion indicates it is the D-isomer of phenylglycine, an unnatural amino acid. The use of the D-configuration is a strategic choice to confer proteolytic stability to the final peptide. ptfarm.plnih.gov

The "(3,5-F2)" signifies that two fluorine atoms are attached to the phenyl ring at positions 3 and 5. This difluorination is intended to modulate the properties of the amino acid side chain, potentially enhancing binding affinity, stability, or other pharmacological parameters of the target peptide. rsc.orgresearchgate.net

The "-OH" indicates the free carboxylic acid group, which is ready to be coupled to the amino group of another amino acid in the peptide synthesis process.

Therefore, this compound is a highly specialized chiral building block. It is engineered to introduce a D-amino acid with a strategically fluorinated aromatic side chain into a peptide sequence, aiming to create a peptidomimetic with enhanced stability and potentially superior biological activity. myskinrecipes.comimmunosensation.de

Table 2: Components of this compound and Their Functions

| Component | Full Name | Function in Synthesis |

|---|---|---|

| Boc | tert-Butoxycarbonyl | Amine protecting group, enables controlled peptide chain elongation. organic-chemistry.org |

| D-Phg | D-Phenylglycine | Chiral D-amino acid core, confers proteolytic resistance. ptfarm.plnih.gov |

| (3,5-F2) | 3,5-Difluoro | Modulates side-chain properties (e.g., electronics, hydrophobicity, binding). rsc.orgresearchgate.net |

| -OH | Carboxylic Acid | Reactive site for forming a peptide bond with another amino acid. |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-tert-Butoxycarbonyl-D-3,5-difluorophenylglycine | This compound |

| Phenylglycine | Phg |

| tert-Butoxycarbonyl | Boc |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-8(14)6-9(15)5-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPQDNQFPMQZRJ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Boc D Phg 3,5 F2 Oh

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is the primary site for chain elongation in peptide synthesis and for the creation of various small molecule derivatives. Its reactivity is central to the role of Boc-D-Phg(3,5-F2)-OH as a synthetic building block.

The most significant reaction involving the carboxylic acid of this compound is the formation of an amide bond. This reaction is the cornerstone of peptide and peptidomimetic synthesis, allowing the incorporation of the 3,5-difluorophenylglycine moiety into a growing chain. myskinrecipes.comuantwerpen.be The process requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amino group of another amino acid or amine. uantwerpen.beresearchgate.net

A wide array of coupling reagents has been developed to facilitate this transformation efficiently and to minimize side reactions, particularly racemization at the chiral center. uantwerpen.be These reagents are broadly categorized into uronium, phosphonium, and carbodiimide (B86325) classes. uantwerpen.benih.gov A study focused on the synthesis of HIV capsid modulators specifically utilized Boc-3,5-difluoro-l-phenylalanine, a stereoisomer of the subject compound, in a coupling reaction with 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) as the coupling reagent and N,N-diisopropylethylamine (DIEA) as the base in dichloromethane (B109758) (DCM). nih.gov Common amine protecting groups, including Boc, are generally well-tolerated under various modern peptide coupling conditions. rsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent(s) | Typical Additives | Common Base(s) |

|---|---|---|---|

| Uronium Salts | HATU, HBTU | HOBt, Oxyma Pure | DIEA, TEA |

| Phosphonium Salts | BOP, PyBroP | HOBt | DIEA, TEA |

| Carbodiimides | EDC, DIC | HOBt, Oxyma Pure | DMAP (catalytic) |

Data sourced from references nih.govuantwerpen.benih.govrsc.org.

Beyond amide formation, the carboxylic acid of this compound can be converted into other derivatives, most commonly esters. The Fischer esterification is a fundamental method for this conversion, involving the reaction of the carboxylic acid with an alcohol under acidic conditions, such as with sulfuric acid (H2SO4) or tosic acid (TsOH) as a catalyst. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

The carboxylic acid can also be activated and coupled with various nucleophiles other than amines. For instance, it can be converted to highly reactive intermediates like 1-hydroxybenzotriazole (B26582) (HOBt) esters, which can then be used for further transformations. researchgate.net Another derivatization strategy involves coupling the activated carboxylic acid with a half-protected diamine, followed by deprotection, to effectively transform the carboxyl group into a primary amine functionality. thermofisher.com In some synthetic routes, carboxylic acids can be reduced to their corresponding primary alcohols, a transformation that can be achieved by first converting the acid to a reactive ester intermediate, such as a benzotriazole (B28993) ester, followed by reduction with a hydride source like sodium borohydride. researchgate.net

Transformations of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its ease of installation and removal, as well as its stability under many reaction conditions. nih.govresearchgate.net

The Boc group is characteristically sensitive to acid, and its removal (deprotection) is most commonly achieved under acidic conditions. nih.govacsgcipr.org The standard procedure involves treatment with a strong acid like trifluoroacetic acid (TFA), often diluted in a solvent such as dichloromethane (DCM). fishersci.co.ukjkchemical.com Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like dioxane, methanol, or ethyl acetate (B1210297) are frequently employed. fishersci.co.ukrsc.orgcommonorganicchemistry.com The deprotection mechanism proceeds via protonation of the carbamate, which triggers its collapse into the free amine, carbon dioxide, and a stable tert-butyl cation. acsgcipr.orgjkchemical.com

The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are cleaved under different conditions, forming the basis of orthogonal protection strategies in complex syntheses. organic-chemistry.org For example, the Boc group can be removed without affecting a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or a benzyloxycarbonyl (Cbz) group, which is typically cleaved by catalytic hydrogenolysis. organic-chemistry.orgcsic.es

For substrates that are sensitive to strong acids, several milder deprotection methods have been developed. These include the use of Lewis acids like zinc bromide (ZnBr2) or iron(III) chloride, or reagents such as aqueous phosphoric acid, iodine, and oxalyl chloride in methanol. researchgate.netjkchemical.comrsc.orgorganic-chemistry.orgcsic.es

Table 2: Selected Reagents for Boc Group Deprotection

| Reagent(s) | Typical Solvent(s) | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective method. fishersci.co.ukjkchemical.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol | Room Temperature | Widely used alternative to TFA. fishersci.co.ukcommonorganicchemistry.com |

| Iron(III) Chloride (FeCl3) | Acetonitrile | Catalytic, mild heating | Sustainable and selective method. csic.es |

| Aqueous Phosphoric Acid | - | Mild heating | Environmentally benign option. organic-chemistry.org |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature | Mild procedure for acid-labile compounds. nih.govrsc.org |

| Iodine (I2) | Solvent-free or CH2Cl2 | Room Temperature | Neutral and selective conditions. researchgate.net |

A key advantage of the Boc protecting group is its robustness under a wide range of non-acidic reaction conditions. nih.gov It is notably stable towards most nucleophiles and basic conditions. nih.govorganic-chemistry.org This stability allows for transformations on other parts of the molecule, such as the saponification of a methyl or ethyl ester using a base like lithium hydroxide (B78521) (LiOH) to regenerate a carboxylic acid, without premature removal of the Boc group. nih.govrsc.org

Furthermore, the Boc group is compatible with catalytic hydrogenolysis, the standard method for removing protecting groups like benzyloxycarbonyl (Cbz) and benzyl (B1604629) (Bn) esters or ethers. fishersci.co.uk This orthogonality is crucial in multi-step syntheses of complex peptides and natural products. organic-chemistry.org The Boc group also remains intact during the various coupling reactions used to form amide bonds as described in section 3.1.1. rsc.org

Table 3: General Stability Profile of the Boc Group

| Stable Conditions | Labile Conditions |

|---|---|

| Basic hydrolysis (e.g., NaOH, LiOH) nih.govorganic-chemistry.org | Strong acids (e.g., TFA, HCl) fishersci.co.ukjkchemical.com |

| Catalytic Hydrogenolysis (e.g., H2, Pd/C) fishersci.co.uk | Lewis acids (e.g., ZnBr2, FeCl3) jkchemical.comcsic.es |

| Nucleophilic attack nih.govorganic-chemistry.org | Strong oxidizing agents (under certain conditions) |

| Most reducing agents (e.g., NaBH4) | High temperatures (thermal cleavage is possible) acsgcipr.org |

Reactivity of the Difluorinated Aromatic Moiety in this compound

The 3,5-difluorophenyl group is a critical feature of this compound, primarily influencing the steric and electronic properties of the amino acid side chain. The two fluorine atoms are powerful electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution reactions.

Under the typical conditions employed for peptide synthesis, such as amide coupling and Boc deprotection, the difluorinated aromatic ring is chemically inert. The carbon-fluorine bond is very strong, and the ring does not typically participate in side reactions. Studies on related difluorophenyl-containing compounds have shown that the difluorophenyl moiety is generally stable. For example, the difluorophenyl group in the drug diflunisal (B1670566) is known to be metabolically stable. nih.gov The introduction of fluorine atoms into a phenyl ring can enhance a molecule's lipophilicity and metabolic stability, which are desirable properties in medicinal chemistry. nih.gov

While highly deactivated towards electrophiles, aromatic rings bearing multiple electron-withdrawing groups can sometimes be susceptible to nucleophilic aromatic substitution (SNAr). However, this typically requires harsh conditions or the presence of a leaving group at a position activated by the fluorine atoms, which is not the case for the hydrogen atoms on the ring of this compound. Research on other fluorinated aromatic systems indicates that displacement of the fluorine atoms themselves is not readily achieved. researchgate.net Therefore, the primary role of the 3,5-difluoro substitution is not to serve as a reactive handle, but rather to modulate the physicochemical properties of the resulting peptide or peptidomimetic, potentially influencing its conformation and binding affinity to biological targets.

Influence of Fluorine on Aromatic Electrophilic/Nucleophilic Substitution Patterns

The chemical behavior of the aromatic ring in this compound is significantly modulated by the presence of two fluorine atoms at the meta positions (3 and 5). These substituents exert powerful, opposing electronic effects that dictate the ring's reactivity towards both electrophiles and nucleophiles.

Aromatic Electrophilic Substitution (EAS)

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. masterorganicchemistry.com Substituents that donate electron density activate the ring, while those that withdraw electron density deactivate it. masterorganicchemistry.com Fluorine, like other halogens, exhibits a dual electronic nature. It possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+M) via its lone pairs. masterorganicchemistry.comnih.gov

In the case of this compound, the inductive effect of the two fluorine atoms dominates, significantly reducing the electron density of the phenyl ring. This makes the ring substantially less nucleophilic and therefore strongly deactivated towards electrophilic attack compared to unsubstituted benzene. masterorganicchemistry.comuci.edu Consequently, harsher reaction conditions are generally required to achieve electrophilic substitution.

Despite this deactivation, the fluorine substituents still direct incoming electrophiles. Halogens are established ortho-, para-directors. science.gov For the 3,5-difluorophenyl moiety, each fluorine atom directs electrophiles to its respective ortho- (positions 2, 4, 6) and para- (position 4) positions. The cumulative effect directs electrophiles primarily to the C2, C4, and C6 positions, which are ortho or para to at least one fluorine atom.

Interactive Table: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence | Example |

|---|---|---|---|---|---|

| -F, -Cl, -Br, -I | Strongly Deactivating | Weakly Activating | Deactivating | Ortho, Para | Halobenzenes |

| -NO₂ | Strongly Deactivating | Strongly Deactivating | Strongly Deactivating | Meta | Nitrobenzene |

| -OH, -NH₂ | Deactivating | Strongly Activating | Strongly Activating | Ortho, Para | Phenol, Aniline |

| -CH₃ | Weakly Activating | N/A (Hyperconjugation) | Activating | Ortho, Para | Toluene |

Aromatic Nucleophilic Substitution (NuAr)

Conversely, the electron-withdrawing nature of the fluorine atoms activates the phenyl ring for nucleophilic aromatic substitution (NuAr). sinica.edu.tw This type of reaction is typically unfavorable for simple aryl halides but becomes feasible when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The two fluorine atoms in this compound make the ring carbons more electrophilic and thus more susceptible to attack by nucleophiles. govtpgcdatia.ac.in While fluorine is generally a poor leaving group in nucleophilic aliphatic substitution, in NuAr reactions on electron-deficient rings, it can be displaced by strong nucleophiles (e.g., O, S, and N nucleophiles). beilstein-journals.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form the stabilized carbanion, followed by the departure of the leaving group (fluoride). libretexts.orgmasterorganicchemistry.com Therefore, the fluorine atoms not only activate the ring but can also serve as the leaving groups in NuAr reactions.

Potential for Further Functionalization of the Fluorinated Phenyl Ring

The electronic properties of the 3,5-difluorophenyl ring open avenues for various synthetic modifications beyond simple substitution of the fluorine atoms. Modern synthetic methods, particularly C–H functionalization, offer powerful tools for introducing new substituents onto the aromatic core. acs.org

C-H Bond Functionalization

The electron-withdrawing fluorine atoms increase the acidity of the remaining aromatic C-H protons at positions C2, C4, and C6. This enhanced acidity facilitates ortho-metallation, where a strong base can selectively deprotonate a position adjacent to a directing group or an activating substituent. This can be followed by quenching with various electrophiles to introduce new functional groups. science.gov

Furthermore, transition-metal-catalyzed C–H activation provides a direct route to functionalization. whiterose.ac.uk Palladium-catalyzed reactions, for instance, can be used for the arylation, acetoxylation, or halogenation of aromatic amino acid derivatives. acs.org In many cases, the existing amino acid framework can act as a directing group, guiding the catalyst to a specific C-H bond, often at the ortho position. whiterose.ac.uk Research on fluorinated N,N-dimethylbenzylamines has shown that cyclometallation at palladium can occur, demonstrating the feasibility of activating C-H bonds in fluorinated aromatic systems. whiterose.ac.uk

Cross-Coupling Reactions

The fluorine atoms can also be leveraged to participate in or facilitate cross-coupling reactions. While C-F bonds are generally strong, under specific catalytic conditions they can be activated for reactions. More commonly, other positions on the ring (C2, C4, C6) can be first converted into more traditional coupling partners. For example, directed ortho-lithiation followed by reaction with a boron electrophile could install a boronic ester, making the compound suitable for Suzuki-Miyaura cross-coupling. researchgate.net This would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

Interactive Table: Potential Functionalization Reactions

| Reaction Type | Description | Potential Site of Reaction | Key Reagents/Catalysts |

|---|---|---|---|

| Ortho-Lithiation/Electrophilic Quench | Deprotonation of an acidic C-H bond followed by reaction with an electrophile (E+). | C2, C6 | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., CO₂, I₂, R-CHO) |

| Palladium-Catalyzed C-H Arylation | Direct coupling of a C-H bond with an aryl halide or equivalent. | C2, C6 (directed) | Pd catalyst (e.g., Pd(OAc)₂), ligand, oxidant, aryl halide |

| Nucleophilic Aromatic Substitution (NuAr) | Displacement of a fluorine atom by a strong nucleophile. | C3, C5 | Strong nucleophiles (e.g., NaOMe, KSR, R₂NH) |

| Suzuki-Miyaura Cross-Coupling | Coupling of an organoboron compound with a halide. Requires prior conversion of a C-H or C-F bond to a suitable partner. | C2, C4, C6 (as boronic ester) | Pd catalyst, base, aryl halide (if ring is boronate) |

Stereochemical Considerations in Reactions of this compound

When performing chemical transformations on this compound, maintaining the stereochemical integrity of the α-carbon is of paramount importance. The unique structure of phenylglycine derivatives, combined with the electronic influence of the difluoro substituents, presents specific stereochemical challenges.

Propensity for Racemization

Phenylglycine and its derivatives are notably more susceptible to racemization at the α-carbon compared to aliphatic amino acids like alanine. rsc.org This is attributed to the increased acidity of the α-proton, which is attached to a benzylic carbon. Deprotonation at this position generates a resonance-stabilized enolate-like anion, which can be reprotonated from either face, leading to loss of stereochemical information. rsc.org

The two strongly electron-withdrawing fluorine atoms on the phenyl ring in this compound are expected to further increase the acidity of this α-proton through their inductive (-I) effect. rsc.org This heightened acidity can render the compound even more prone to epimerization, particularly under basic reaction conditions or during prolonged heating. Therefore, careful selection of reaction conditions (e.g., use of non-nucleophilic bases, low temperatures, and short reaction times) is critical to prevent racemization.

Stereocontrol in Reactions

The N-Boc protecting group is specifically designed to be stable under a variety of conditions, including mildly basic and nucleophilic environments, while being easily removable with acid (like trifluoroacetic acid, TFA). organic-chemistry.orgchemistrysteps.com This allows for transformations, such as peptide couplings using reagents like HATU, to be carried out on the carboxyl group with minimal risk of racemization, provided that activating agents known to cause epimerization are avoided. sigmaaldrich.com

Reactions that directly involve the chiral center must be carefully considered. For instance, transformations of boronic esters, which can be stereospecific, proceed with either retention or inversion of configuration depending on the mechanism and reagents used. rsc.org While not directly applicable to the parent amino acid, this principle highlights the importance of mechanistic understanding in predicting stereochemical outcomes. rsc.org Any reaction that generates a carbocation or a radical at the benzylic α-carbon would almost certainly lead to complete racemization. sinica.edu.tw

Applications of Boc D Phg 3,5 F2 Oh As a Privileged Chiral Building Block

Integration into Peptidomimetic Architectures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of unnatural amino acids like D-3,5-difluorophenylglycine is a cornerstone of peptidomimetic design.

The design of peptidomimetics that include fluorinated phenylglycine units is guided by several key principles aimed at leveraging the distinct properties conferred by the fluorine atoms. The introduction of the 3,5-difluorophenyl side chain can significantly influence the conformational preferences of the peptide backbone. The steric bulk and the electronic nature of the difluorinated ring can restrict the rotational freedom around the Cα-Cβ bond, thereby pre-organizing the peptide into a specific bioactive conformation. This conformational constraint can lead to higher binding affinity and selectivity for biological targets.

Furthermore, the C-F bond is highly polarized and metabolically stable. The presence of fluorine atoms can block sites of oxidative metabolism on the aromatic ring, leading to an increased in vivo half-life of the resulting peptidomimetic. The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups and influence hydrogen bonding patterns, which are critical for molecular recognition.

A comparative analysis of the physicochemical properties of the parent phenylglycine and its fluorinated analogue highlights the impact of fluorination:

| Property | Phenylglycine | 3,5-Difluorophenylglycine |

| Lipophilicity (logP) | Increased | Significantly Increased |

| Metabolic Stability | Susceptible to aromatic oxidation | Enhanced resistance to oxidation |

| Conformational Flexibility | Relatively high | Restricted |

| Hydrogen Bonding Potential | Aromatic C-H bonds | Aromatic C-H and C-F bonds |

Cyclic peptides and macrocycles often exhibit superior therapeutic potential compared to their linear counterparts due to their constrained conformation, which can lead to increased receptor affinity and selectivity, as well as improved metabolic stability. mdpi.com The synthesis of these structures often involves solid-phase peptide synthesis (SPPS) followed by a solution-phase or on-resin cyclization step.

Boc-D-Phg(3,5-F2)-OH is a valuable building block in the synthesis of such cyclic structures. The Boc protecting group is compatible with standard SPPS protocols. After the linear peptide precursor is assembled, the Boc group is removed, and the free N-terminus can participate in a cyclization reaction with the C-terminus or a side-chain functional group. The rigidity imparted by the difluorophenylglycine unit can facilitate the cyclization process by pre-disposing the linear peptide into a conformation that is favorable for ring closure.

General Synthetic Scheme for a Cyclic Peptidomimetic:

Solid-Phase Synthesis: The linear peptide is assembled on a solid support using this compound and other protected amino acids.

Cleavage from Resin: The protected linear peptide is cleaved from the solid support.

Deprotection: The terminal protecting groups are removed.

Cyclization: The linear peptide is cyclized in solution, often using a coupling agent to promote amide bond formation.

Purification: The final cyclic peptidomimetic is purified by chromatography.

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. wikipedia.org This modification results in a neutral backbone, leading to stronger and more specific binding to complementary nucleic acid strands. mdpi.com PNAs are synthesized using methods analogous to peptide synthesis, and Boc-chemistry is a well-established strategy. medsci.org

The incorporation of chiral building blocks like this compound into the PNA backbone can introduce conformational constraints and modulate the hybridization properties of the PNA. The difluorinated phenyl group can engage in favorable interactions within the PNA-DNA or PNA-RNA duplex, potentially enhancing binding affinity and specificity. The synthesis of PNA analogues containing this building block would follow standard solid-phase protocols, where the Boc-protected amino acid is coupled to the growing PNA chain.

Contribution to the Construction of Complex Organic Molecules

The utility of this compound extends beyond peptidomimetics to the synthesis of a broader range of complex organic molecules, including heterocyclic systems and analogues of natural products.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. The incorporation of fluorine into these scaffolds can significantly enhance their biological activity. This compound can serve as a chiral precursor for the synthesis of various fluorine-containing heterocycles.

For example, the amino acid functionality can be transformed through a series of reactions to construct different ring systems. The difluorophenyl group provides a fluorinated aromatic moiety, which can be a key pharmacophore. The synthetic versatility of the carboxylic acid and the protected amine allows for a wide range of chemical transformations, including cyclization reactions to form lactams, piperazines, and other heterocyclic structures.

Examples of Heterocyclic Scaffolds Derivable from this compound:

| Heterocyclic System | Potential Synthetic Transformation |

| Benzodiazepines | Condensation with an ortho-phenylenediamine derivative. |

| Piperazinones | Cyclization with a suitable bifunctional reagent. |

| Hydantoins | Reaction with isocyanates followed by cyclization. |

| Oxazoles/Thiazoles | Conversion of the carboxylic acid to an amide followed by cyclization. |

Natural products are a rich source of inspiration for drug discovery. nih.gov The synthesis of natural products and their analogues is a major focus of organic chemistry. This compound can be utilized as a chiral building block in the total synthesis of complex natural products or in the creation of novel analogues with modified properties.

Rational Scaffold Design in Medicinal Chemistry Research Leveraging this compound

Rational scaffold design is a cornerstone of modern medicinal chemistry, focusing on the creation of core molecular architectures (scaffolds) that can be systematically decorated to generate novel, active compounds. The design and synthesis of conformationally restricted analogues of amino acids is a frequently employed strategy in this field. Building blocks like this compound are valuable in this context because they introduce specific three-dimensional arrangements and electronic properties. The 3,5-difluorophenyl group can engage in specific interactions with biological targets, such as hydrogen bonds or halogen bonds, and can alter the acidity of nearby protons, thereby influencing molecular recognition and pharmacokinetic profiles.

The concept of Analog Series-Based (ASB) scaffolds represents a shift from defining scaffolds based on individual compounds to deriving them from a series of related analogs. nih.govnih.gov This approach is designed to capture all structural features conserved within an analog series, thereby incorporating synthetic information and defining substitution sites for further chemical exploration. nih.govnih.gov ASB scaffolds are computationally generated from series of compounds that share a common core and differ only by substituents at one or more sites. nih.gov

While specific ASB scaffolds derived directly from this compound are not detailed in publicly available literature, its structure is well-suited for such an approach. A hypothetical analog series could be generated by coupling this compound with various amines to form amides, where the amine component represents the point of diversity. The resulting ASB scaffold would retain the core difluorophenylglycine structure, which is considered the key pharmacophoric element.

Illustrative Table of a Hypothetical Analog Series This table illustrates how an analog series could be generated from the this compound core to derive an ASB scaffold. The data is hypothetical.

| Compound ID | R-Group (Amine Component) | Resulting Structure | Hypothetical Target |

|---|---|---|---|

| Hypo-001 | -NH-CH₃ | Boc-D-Phg(3,5-F2)-NHCH₃ | Kinase A |

| Hypo-002 | -NH-CH₂CH₃ | Boc-D-Phg(3,5-F2)-NHCH₂CH₃ | Kinase A |

| Hypo-003 | -NH-Cyclopropyl | Boc-D-Phg(3,5-F2)-NH-cPr | Kinase A |

| Hypo-004 | -N(CH₃)₂ | Boc-D-Phg(3,5-F2)-N(CH₃)₂ | Kinase A |

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. uniroma1.itnih.gov This approach aims to identify isofunctional molecules with significantly different backbones, which can lead to improved properties or novel intellectual property. nih.govbhsai.org

This compound can serve as a starting point or a component in a scaffold hopping campaign. For instance, if a peptide containing a D-phenylglycine residue shows activity, the difluorinated phenyl ring of this building block could be used to create a new series of compounds with altered properties. Furthermore, the entire amino acid scaffold itself could be replaced by a different, non-peptidic core that mimics its spatial arrangement of functional groups (the pharmacophore). Computational tools can be used to search databases for existing scaffolds or design novel ones that present key features—such as the aromatic ring, the carboxylic acid, and a hydrogen bond donor/acceptor—in a similar 3D orientation to the original molecule derived from this compound. uniroma1.it

Illustrative Data Table of a Scaffold Hop This table provides a conceptual example of scaffold hopping, starting from a molecule incorporating the this compound moiety. The data is hypothetical.

| Scaffold Type | Core Structure | Key Features Retained | Potential Advantage |

|---|---|---|---|

| Original Scaffold | D-Phenylglycine derivative | Aromatic ring, Carboxylate, Amide Linkage | Known activity |

| Hop 1 (Bioisostere) | Difluorophenyl-substituted Tetrazole | Aromatic ring, Acidic group (tetrazole) | Improved metabolic stability |

| Hop 2 (Ring System Change) | Difluorophenyl-substituted Piperidine | Aromatic ring, Constrained conformation | Increased rigidity, Novel IP |

| Hop 3 (Fragment-based) | Bicyclic Heterocycle | Spatial arrangement of key functional groups | Exploration of new chemical space |

Development of Chemical Libraries Featuring this compound Derivatives

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify lead compounds for drug discovery. The quality of a library is highly dependent on the building blocks used in its synthesis. Chiral, non-proteinogenic amino acids like this compound are valuable for creating focused libraries with high structural and stereochemical complexity.

The synthesis of such libraries would typically involve deprotecting the Boc group to expose the free amine, which can then be acylated with a diverse set of carboxylic acids. Alternatively, the carboxylic acid of the building block can be activated and reacted with a library of amines. This modular approach allows for the rapid generation of hundreds or thousands of distinct compounds, each featuring the core this compound scaffold. The presence of the difluorophenyl moiety across all library members provides a consistent structural element that may confer a higher probability of interaction with a specific class of biological targets, while the diverse substituents allow for the fine-tuning of activity and properties.

Future Research Directions for Boc D Phg 3,5 F2 Oh

Advancements in Sustainable and Green Synthesis Protocols

The multi-step nature of producing protected, non-natural amino acids often involves hazardous reagents, significant solvent waste, and energy-intensive purifications. Future research will prioritize the development of more sustainable and environmentally benign synthetic protocols for Boc-D-Phg(3,5-F2)-OH.

Key areas of investigation will include:

Greener Solvents: A major focus will be replacing traditional, hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more sustainable alternatives. Research has already demonstrated the potential of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone for solid-phase peptide synthesis (SPPS), and these principles can be extended to the solution-phase synthesis of building blocks like this compound. acs.org

Atom Economy: Current synthetic routes will be re-evaluated to improve atom economy, minimizing the generation of byproducts. This involves designing reactions where the majority of atoms from the reactants are incorporated into the final product. The use of catalytic methods over stoichiometric reagents is a primary strategy to achieve this. acs.org

Mechanochemistry: Solvent-free or minimal-solvent reaction conditions, such as those employed in mechanochemistry (e.g., ball milling), represent a significant frontier. acs.org Investigating the synthesis of precursors to this compound using liquid-assisted grinding could drastically reduce solvent waste and potentially shorten reaction times. acs.org

Water-Mediated Reactions: Exploring catalyst-free reactions in aqueous systems for protection and deprotection steps offers a compelling green alternative. researchgate.net Research into the selective Boc-protection of the amino group of D-Phg(3,5-F2)-OH in water could simplify procedures and eliminate the need for organic solvents. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Synthesis Protocol | Future Green Synthesis Protocol |

|---|---|---|

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile | 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone, Water |

| Reagents | Stoichiometric coupling agents, hazardous reagents | Catalytic reagents, recyclable catalysts, biocatalysts |

| Energy Consumption | High (multiple heating, cooling, and purification steps) | Lower (ambient temperature reactions, mechanochemistry) |

| Waste Generation | High volume of solvent and reagent byproducts | Minimized waste streams, recyclable components |

Exploration of Novel Organocatalytic and Biocatalytic Routes

The synthesis of enantiomerically pure chiral amino acids is a significant challenge. Future research will increasingly move away from classical resolution methods and towards asymmetric synthesis using advanced catalytic systems.

Organocatalysis: Asymmetric organocatalysis, which uses small organic molecules to induce chirality, offers a metal-free alternative for synthesis. Cinchona alkaloid-derived catalysts, for example, have been successfully used for the enantioselective fluorination and synthesis of other α-phenylglycine derivatives. escholarship.orguliege.beresearchgate.net Future work could focus on developing specific organocatalysts for the asymmetric synthesis of the 3,5-difluorophenylglycine core, potentially leading to a more direct and efficient route to the D-enantiomer.

Biocatalysis: The use of enzymes (biocatalysis) provides unparalleled selectivity under mild, aqueous conditions. Research into the biocatalytic synthesis of non-standard amino acids is a rapidly growing field. nih.govchemrxiv.orgnih.gov Enzymes such as amino acid dehydrogenases, transaminases, or nitrilases could be engineered and employed for the production of D-Phg(3,5-F2)-OH. mdpi.comfrontiersin.org For instance, a chemoenzymatic strategy could combine a chemical synthesis to create a prochiral precursor, followed by an enzymatic step to selectively produce the desired D-enantiomer with high enantiomeric excess. frontiersin.org Directed evolution could be used to tailor enzymes specifically for the 3,5-difluorinated substrate. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

To meet the demands of both research and potential large-scale production, modernizing the manufacturing process for this compound is essential.

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety (especially when using hazardous intermediates), and allows for easier scalability compared to traditional batch processing. unimi.itrsc.org A multi-step synthesis of this compound could be designed in a continuous flow system, where crude intermediates are passed directly from one reactor to the next for subsequent transformations, minimizing manual handling and purification steps. rsc.org This approach would be particularly advantageous for handling potentially energetic or unstable intermediates safely. rsc.org

Automated Synthesis: Analogous to the automated platforms for peptide synthesis, future research could develop automated synthesizers for producing custom, non-natural amino acid building blocks like this compound on demand. google.comnih.gov Such platforms could integrate purification and quality control steps, enabling rapid production for screening libraries or generating material for preclinical studies. nih.govacs.org An automated process could control the iterative assembly of precursors, ensuring high purity and reproducibility. google.com

Potential for Functional Materials and Chemical Biology Tool Development

The unique properties imparted by fluorine atoms—such as increased hydrophobicity, altered pKa, and potential for F-19 NMR spectroscopy—make this compound an attractive component for applications beyond standard peptide chemistry.

Functional Materials: Fluorinated amino acids have been shown to influence the self-assembly of peptides, leading to the formation of novel biomaterials like hydrogels. mdpi.com Research could explore the incorporation of this compound into short peptides designed to self-assemble into nanofibers, hydrogels, or other supramolecular structures. These materials could have applications in drug delivery or tissue engineering, with the fluorine atoms potentially enhancing material stability and enabling non-invasive monitoring via F-19 MRI.

Chemical Biology Tools: Non-natural amino acids are invaluable as probes to study biological systems. The difluorophenyl moiety of this compound can serve as a unique spectroscopic tag. Once incorporated into a peptide that binds to a specific protein, the fluorine atoms can be used as a probe for F-19 NMR studies to investigate protein-ligand interactions, conformational changes, and binding dynamics. rsc.org This provides a powerful tool for drug discovery and for elucidating biological mechanisms at a molecular level.

Table 2: Chemical Compounds Mentioned

| Abbreviation / Trivial Name | Systematic Name | CAS Number |

|---|---|---|

| This compound | (R)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-difluorophenyl)acetic acid | 1241677-76-8 |

| DCM | Dichloromethane | 75-09-2 |

| DMF | N,N-Dimethylformamide | 68-12-2 |

| 2-MeTHF | 2-Methyltetrahydrofuran | 96-47-9 |

| γ-valerolactone | (S)-dihydro-5-methylfuran-2(3H)-one | 108-29-2 |

Q & A

Basic: What are the critical steps for synthesizing Boc-D-Phg(3,5-F2)-OH, and how are fluorination and protecting groups optimized?

Methodological Answer:

The synthesis of this compound involves three key stages:

- Fluorination: Introduce fluorine atoms at the 3,5-positions of the phenylglycine (Phg) aromatic ring using electrophilic fluorination agents (e.g., Selectfluor®) or directed ortho-metalation strategies. Precise control of reaction temperature (-20°C to 0°C) and stoichiometry (1.1–1.3 eq. fluorinating agent) minimizes side reactions .

- Boc Protection: React the amino group with di-tert-butyl dicarbonate (Boc₂O) in a THF/water biphasic system (pH 8–9, maintained with NaHCO₃) to ensure selective protection without esterification of the carboxylic acid .

- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane) to isolate the product. Monitor purity via LC-MS and confirm structure via ¹⁹F NMR (δ -115 to -125 ppm for aromatic fluorines) .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. The ¹⁹F NMR spectrum should show two distinct peaks for the 3,5-difluoro substitution .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight ([M+H]⁺ calculated for C₁₃H₁₄F₂NO₄: 310.09) with <2 ppm error .

- HPLC-PDA: Use a C18 column (0.1% TFA in water/acetonitrile) to assess purity (>98% by AUC). Monitor UV absorbance at 210 nm and 254 nm for fluorophore detection .

Advanced: How do the 3,5-difluoro substituents influence the conformational stability of peptides incorporating this compound?

Methodological Answer:

- Steric Effects: The 3,5-difluoro groups increase steric bulk, restricting rotation around the Cα-Cβ bond. Characterize via X-ray crystallography or circular dichroism (CD) to compare helicity/β-sheet propensity against non-fluorinated analogs .

- Electronic Effects: Fluorine’s electron-withdrawing nature alters hydrogen-bonding capacity. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and correlate with NMR coupling constants (³JHH) .

- Thermodynamic Stability: Perform thermal denaturation assays (DSC or CD melt curves) to quantify ΔG of folding. Peptides with 3,5-F₂-Phg typically show 10–15% higher stability in hydrophobic environments .

Advanced: How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Reaction Monitoring: Use in situ FTIR or Raman spectroscopy to track fluorination and Boc protection in real time. Optimize reaction termination at >95% conversion to minimize impurities .

- Control of pH and Temperature: Replicate conditions from validated protocols (e.g., pH 8.0–8.5 for Boc protection, 0°C for fluorination) to ensure consistency. Deviations >0.2 pH units or 2°C can reduce yield by 20–30% .

- Robust Purification: Implement orthogonal methods (e.g., ion-exchange followed by RP-HPLC) to remove residual fluorinating agents or diastereomers .

Methodological: What experimental designs are optimal for assessing this compound’s compatibility with solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Coupling Efficiency Tests: Incorporate the residue into model peptides (e.g., H-Gly-X-Gly-OH) via SPPS. Use Kaiser test or LC-MS to quantify unreacted amino groups. Optimal activation requires HOBt/DIC in DMF (2 eq., 30 min coupling time) .

- Side-Reaction Screening: Monitor for racemization (via Marfey’s analysis) or esterification (via ¹H NMR δ 4.2–4.5 ppm for methyl esters). Minimize by coupling at 0°C and avoiding excess base .

- Cleavage Stability: Treat resins with TFA/water (95:5) for 2 hr and analyze by HPLC to confirm integrity. 3,5-F₂ substitution enhances acid stability, reducing deprotection side products .

Data Contradiction: How to resolve discrepancies in reported solubility profiles of this compound?

Methodological Answer:

- Solvent Screening: Perform turbidimetry in DMSO, DMF, THF, and aqueous buffers (pH 4–9) to identify outliers. Note that solubility in PBS (pH 7.4) is typically <1 mg/mL due to hydrophobicity .

- Dynamic Light Scattering (DLS): Detect aggregation in “soluble” batches. Centrifuge at 15,000 rpm for 10 min and compare pre/post supernatant concentrations .

- Standardize Reporting: Adopt USP guidelines for solubility measurement (e.g., shake-flask method, 24 hr equilibrium). Discrepancies often arise from undetected micelle formation or polymorphic crystal forms .

Advanced: What strategies are effective for studying the metabolic stability of this compound in biological systems?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The 3,5-F₂ group reduces CYP450-mediated oxidation, prolonging half-life (>120 min vs. 30 min for non-fluorinated analogs) .

- Isotope Tracing: Synthesize ¹³C-labeled this compound and track metabolites in urine/plasma using NMR or high-resolution mass spec .

- Proteomic Profiling: Use affinity chromatography to identify binding partners (e.g., serum albumin) that influence pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.